molecular formula C2H6 B1625887 Ethane-13C2 CAS No. 52026-74-1

Ethane-13C2

Cat. No. B1625887
CAS RN: 52026-74-1
M. Wt: 32.055 g/mol
InChI Key: OTMSDBZUPAUEDD-ZDOIIHCHSA-N
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Description

Ethane-13C2 is a stable isotope of ethane with 99 atom % 13C . It has a linear formula of 13CH3-13CH3 . It is used in various scientific and industrial applications .


Synthesis Analysis

Ethane-13C2 can be synthesized starting with 13C elemental carbon . The 13C carbon is applied for the synthesis of calcium carbide (Ca 13C2), which is subsequently used to generate acetylene – a universal 13C2 unit for atom-economic organic transformations .


Molecular Structure Analysis

The molecular structure of Ethane-13C2 is represented by the formula 13CH3-13CH3 . It has a molecular weight of 32.05 .


Chemical Reactions Analysis

Ethane-13C2 can undergo various chemical reactions. For instance, it can be used in the formation of esters from carboxylic acids and alcohols in the presence of concentrated sulphuric acid acting as the catalyst .

It has an autoignition temperature of 881 °F, a boiling point of -88 °C, and a melting point of -172 °C .

Scientific Research Applications

Microbial Oxidation in Marine Environments

  • Ethane-13C2 has been used to study the aerobic bacteria involved in oxidizing gaseous hydrocarbons in marine hydrocarbon seeps. This study revealed novel groups of microbes that contribute to ethane oxidation, offering insights into marine biogeochemical cycles (Redmond, Valentine, & Sessions, 2010).

Bacterial Ethane Formation

  • Research on the biological production of ethane in anoxic sediment slurries highlighted the role of ethylated sulfur compounds in ethane formation, expanding our understanding of methanogenic bacteria and their metabolic pathways (Oremland, Whiticar, Strohmaier, & Kiene, 1988).

Chemical Reactions and Isotopic Studies

  • Ethane-13C2 is pivotal in studying various chemical reactions, such as methathesis, and in exploring the isotopic distribution in reaction products, providing valuable insights for organic chemistry and materials science (Maury, Lefort, Vidal, Thivolle-Cazat, & Basset, 2010).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Ethane-13C2 is extensively used in NMR spectroscopy to investigate various molecular properties, contributing significantly to the field of analytical chemistry and molecular physics (Kaski, Lantto, Vaara, & Jokisaari, 1998).

Natural Gas Exploration

Polyhydroxyalkanoate Synthesis

Isotopic Analysis in Environmental Studies

Safety And Hazards

Ethane-13C2 is a gas and should be handled with care. Rapid release of compressed gas may cause frostbite . More detailed safety information should be available in the product’s Material Safety Data Sheet .

properties

IUPAC Name

(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482156
Record name Ethane-13C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.055 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethane-13C2

CAS RN

52026-74-1
Record name Ethane-13C2
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethane-13C2
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Synthesis routes and methods I

Procedure details

In a Gotte foam beater (DIN 53 902, Part 1), methane, ethane, propane, butane, n-hexane and n-octane sulfonic acid were tested for their foaming behavior in 0.5% aqueous solution (0° Gh) at 40° C. The solutions of methane, ethane, propane and butane sulfonic acid did not produce any foam.
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Synthesis routes and methods II

Procedure details

100 mmol/hr of ethane and 10 mmol/hr dibromoethane are fed to a reactor containing a zirconia catalyst held at 300° C. A product distribution of 91 mmol/hr ethane 18 mmol/hr ethyl bromide and 1 mmol/hr dibromoethane is obtained.
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Synthesis routes and methods III

Procedure details

The reactor was packed to a bed height of 1.50 m with hydrogenation catalyst consisting of gamma-aluminum oxide with a specific surface of 120 m2 /g and doped with 0.1 wt % of palladium. The catalyst was used in the form of tablets measuring 3 mm×3 mm. In reactor 4, ethylene, vinyl chloride, unsaturated C4 -hydrocarbons and optionally acetylene were hydrogenated to form mainly ethane, ethyl chloride and n-butane. The superficial gas velocity calculated with respect to the internal reactor cross-section under reaction conditions is approx. 0.25 msec-1 and the contact time was calculated as approx. 6 seconds. Since the reactor was adiabatically operated and the hydrogenation proceeds weakly exothermically, the gas mixture left reactor 4 at a temperature of approx. 140° C. The gas mixture was passed to water cooler 6 by line 5 where it was cooled to 30° C. Then, the gas mixture flew to the suction side of compressor 7 where it was compressed from approx. 7.5 bar (absolute) to 14 bar (absolute). After the compressed gas was cooled to approx. 30° C. in water cooler 8 and further supercooled by heat exchange with hydrogen chloride gas of approx. -24° C. from the head of the rectifying column 10 in counter-current heat exchanger 9, the gaseous hydrogen chloride flowed through line 5 into column 10, while any produced condensate flowed from water cooler 8 and counter-current heat exchanger 9 through lines 11 and 12 to receiving tank 25.
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gamma-aluminum oxide
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-13C2
Reactant of Route 2
Ethane-13C2
Reactant of Route 3
Ethane-13C2
Reactant of Route 4
Ethane-13C2
Reactant of Route 5
Ethane-13C2
Reactant of Route 6
Ethane-13C2

Citations

For This Compound
3
Citations
A Dayal - 71st EAGE Conference and Exhibition incorporating …, 2009 - earthdoc.org
In the Sagar district of Madhya Pradesh leakage of methane gas from the few bore well was reported by the farmers. To know the type of gas initially gas samples were collected and …
Number of citations: 0 www.earthdoc.org
JE Baldwin, SJ Cianciosi - Journal of the American Chemical …, 1992 - ACS Publications
Theracemic and both chiral forms of cyclopropane-/, 2-d2 and cyclopropane-l-nC-l, 2, 3-d^ have been prepared efficiently through sequences based on trans-1, 2-bis (methoxycarbonyl) …
Number of citations: 20 pubs.acs.org
H Sun, F Blatter, H Frei - Catalysis letters, 1997 - Springer
Oxidation of propane by O 2 to acetone was observed in solvent-free BaY and CaY under irradiation with visible light as well as under dark thermal conditions. The reaction was …
Number of citations: 57 link.springer.com

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